2-amino-9H-thioxanthen-9-one

Catalog No.
S3286639
CAS No.
33923-98-7
M.F
C13H9NOS
M. Wt
227.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-9H-thioxanthen-9-one

CAS Number

33923-98-7

Product Name

2-amino-9H-thioxanthen-9-one

IUPAC Name

2-aminothioxanthen-9-one

Molecular Formula

C13H9NOS

Molecular Weight

227.28

InChI

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2

InChI Key

WKQHDJCDUTWHNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N

Solubility

not available

Photopolymerisation Processes and 3D Printing of Photocurable Resins

Organocatalyzed Atom Transfer Radical Polymerization (ATRP)

Photocatalysis in Organic Reactions

Photosensitizers in Bimolecular Photoinitiating Systems

Synthesis of Structurally Diverse Carboxylic Acids

2-amino-9H-thioxanthen-9-one, also known as Hycanthone, has the molecular formula C₁₃H₉NOS and a molecular weight of 227.28 g/mol. It features a thioxanthene core with an amino group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and photochemistry due to its unique structural properties and reactivity .

  • Oxidation: 2-amino-9H-thioxanthen-9-one can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can be reduced to modify the amino group or other functional groups.
  • Substitution: The amino group is reactive and can participate in substitution reactions, yielding various derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Major Products

The major products from these reactions include:

  • Sulfoxides
  • Sulfones
  • Substituted derivatives depending on the specific reaction conditions .

2-amino-9H-thioxanthen-9-one exhibits several biological activities:

  • Antimicrobial Activity: Compounds related to thioxanthenes have shown antifungal properties.
  • Inhibition of DNA Synthesis: It preferentially inhibits DNA synthesis and mammalian topoisomerase type II, making it a candidate for further study in cancer therapy .
  • Photoinitiator: The compound acts as a photoinitiator in polymerization reactions when exposed to light .

The synthesis of 2-amino-9H-thioxanthen-9-one typically involves several steps:

  • Starting Materials: Commonly synthesized from 2-nitrobenzaldehyde and thiosalicylic acid.
  • Cyclization Reaction: This key step forms the thioxanthone core through nucleophilic aromatic substitution or condensation reactions.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas with a catalyst .

Industrial Production

For industrial purposes, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often utilized to improve production efficiency .

2-amino-9H-thioxanthen-9-one has diverse applications:

  • Photoinitiators in Polymer Chemistry: Used in photopolymerization processes due to its ability to absorb light and initiate reactions.
  • Potential Anticancer Agent: Due to its inhibitory effects on DNA synthesis and topoisomerase II, it is being explored for its potential use in cancer treatment .

Several compounds share structural or functional similarities with 2-amino-9H-thioxanthen-9-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
Thioxanthen-9-oneThioxanthene derivativeExhibits similar reactivity but lacks amino group
HycanthoneStructural isomerShares the same core structure with different substituents
ThioxanthoneParent compoundActs primarily as a photoinitiator

Uniqueness

The presence of the amino group in 2-amino-9H-thioxanthen-9-one distinguishes it from other thioxanthene derivatives, enhancing its reactivity and potential biological activity. Its ability to inhibit DNA synthesis sets it apart in medicinal chemistry contexts .

XLogP3

3.3

Dates

Modify: 2023-08-19

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